4-butoxy-N-(4-methoxybenzyl)benzamide
Description
4-Butoxy-N-(4-methoxybenzyl)benzamide (referred to here as Compound A) is a benzamide derivative featuring a 4-butoxyphenyl group linked to an amide nitrogen, which is further substituted with a 4-methoxybenzyl moiety. This compound has garnered attention due to its role as a selective agonist for Formyl Peptide Receptor 2 (FPR2), a G-protein-coupled receptor implicated in inflammatory responses and immune regulation .
Synthesis:
Compound A is synthesized via multi-step protocols involving condensation reactions. For example, in one method, 4-butoxybenzoic acid is activated as an acid chloride and coupled with 4-methoxybenzylamine under basic conditions (e.g., triethylamine or DMAP), followed by purification via silica gel chromatography . Yields typically range from 60–85%, depending on reaction optimization (e.g., solvent choice, temperature) .
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4g/mol |
IUPAC Name |
4-butoxy-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H23NO3/c1-3-4-13-23-18-11-7-16(8-12-18)19(21)20-14-15-5-9-17(22-2)10-6-15/h5-12H,3-4,13-14H2,1-2H3,(H,20,21) |
InChI Key |
QKTBWMJSUJYSGF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Pharmacological Profiles
Table 1: Structural and Functional Comparison of Compound A with Analogs
Key Observations :
Impact of R2 Substituents on Target Selectivity :
- Compound A’s 4-methoxybenzyl group confers FPR2 selectivity, whereas fluorophenyl substituents (VU0040237, VU0357121) shift activity to mGluR5 .
- The benzimidazolyl-phenyl group in the antitumor analog enhances π-π stacking interactions with kinase targets, suggesting divergent therapeutic applications .
Potency Trends :
- VU0357121 (EC50 = 33 nM) exhibits ~40-fold higher mGluR5 potency than VU0040237, attributed to enhanced hydrophobic interactions from 2,4-difluorophenyl substitution .
- Compound A’s moderate FPR2 activity (EC50 ~100–300 nM) may reflect suboptimal receptor-ligand packing compared to peptide agonists like WKYMVm .
Physicochemical Properties :
- LogP Values : Compound A (calculated LogP ~4.5) is more lipophilic than VU0357121 (LogP ~3.8), influencing blood-brain barrier permeability and in vivo distribution .
- Solubility : The 4-methoxybenzyl group in Compound A reduces aqueous solubility compared to analogs with smaller R2 groups (e.g., phenylethyl) .
Key Observations :
- Amide Coupling Efficiency : Compound A’s synthesis benefits from high-yielding amide bond formation (~85% in optimized conditions), whereas benzimidazole-containing analogs require multi-step sequences with lower overall yields .
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